![molecular formula C11H15NO3 B11895467 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- CAS No. 16503-92-7](/img/structure/B11895467.png)
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- is a chemical compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This particular compound is characterized by its tetrahydroisoquinoline core structure, which is further substituted with methoxy groups at the 7th and 8th positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction leads to the formation of the tetrahydroisoquinoline core, which can then be further functionalized to introduce the methoxy groups.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using the same cyclization reaction, followed by purification steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the tetrahydroisoquinoline core to a more oxidized form, such as isoquinoline.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions used. For example, oxidation can yield isoquinoline derivatives, while reduction can produce fully saturated tetrahydroisoquinoline compounds.
Wissenschaftliche Forschungsanwendungen
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Medicine: It has potential therapeutic applications in treating neurodegenerative disorders and infections.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to modulate neurotransmitter systems and inhibit the growth of pathogens . The exact molecular targets and pathways involved are still under investigation, but they likely include enzymes and receptors related to neurotransmission and microbial metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A parent compound with a similar core structure but lacking the methoxy substitutions.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with methoxy groups at different positions.
Reticuline: A naturally occurring isoquinoline alkaloid with a similar structure and biological activities.
Uniqueness
4-Isoquinolinol, 1,2,3,4-tetrahydro-7,8-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct biological properties. The presence of methoxy groups at the 7th and 8th positions enhances its neuroprotective and antimicrobial activities compared to other similar compounds .
Eigenschaften
CAS-Nummer |
16503-92-7 |
---|---|
Molekularformel |
C11H15NO3 |
Molekulargewicht |
209.24 g/mol |
IUPAC-Name |
7,8-dimethoxy-1,2,3,4-tetrahydroisoquinolin-4-ol |
InChI |
InChI=1S/C11H15NO3/c1-14-10-4-3-7-8(11(10)15-2)5-12-6-9(7)13/h3-4,9,12-13H,5-6H2,1-2H3 |
InChI-Schlüssel |
SPFNWFJSDMUDFU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)C(CNC2)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.